tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-14(10-15)6-4-11(8-16)5-7-14/h8,11H,4-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENTZXANSHPNOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142412 | |
| Record name | 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-formyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434142-21-8 | |
| Record name | 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-formyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434142-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-formyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps. One common method starts with the formation of the spirocyclic core, followed by the introduction of the formyl and carboxylate groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert the formyl group to an alcohol or other reduced forms.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 7-formyl-2-azaspiro[35]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medical research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals or bioactive molecules.
Industry: In industry, tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The spirocyclic structure may influence its binding affinity and specificity, leading to unique biological or chemical activities.
Comparison with Similar Compounds
tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
- Molecular Formula: C13H23NO3
- Molecular Weight : 241.33 g/mol
- Key Differences: Replaces the formyl group with a hydroxyl (-OH) group. Lower molecular weight due to the absence of a carbonyl carbon. Increased polarity and hydrogen-bonding capacity compared to the formyl derivative, enhancing solubility in polar solvents . Limited utility in nucleophilic reactions but serves as a precursor for oxidation to the formyl or ketone derivatives .
tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- Molecular Formula: C13H21NO3
- Molecular Weight : 239.31 g/mol
- Key Differences: Features a ketone (-C=O) at the 7-position. Higher electrophilicity than the hydroxyl analog, enabling reactions like Grignard additions or reductions to form secondary alcohols .
tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- Key Differences: Substitutes the formyl group with an amino (-NH2) group. Useful in forming amide or urea derivatives but requires protection during synthetic steps to avoid side reactions .
tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate
- Molecular Formula: C14H25NO3
- Molecular Weight : 255.36 g/mol
- Key Differences :
tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate
- Molecular Formula: C13H22INO3
- Molecular Weight : 367.20 g/mol
- Key Differences :
- Introduces an iodomethyl (-CH2I) group and replaces a carbon with oxygen in the spiro ring (6-oxa modification).
- The iodine atom acts as a leaving group, enabling nucleophilic substitution reactions.
- Increased steric hindrance and molecular weight limit its use in fine-tuning drug-like properties .
Biological Activity
tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate (CAS Number: 1434142-21-8) is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 253.34 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, potentially through interference with bacterial cell wall synthesis or metabolic pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, indicating potential applications in treating inflammatory diseases.
Case Studies
-
Antimicrobial Screening
- A study conducted on the antimicrobial properties of various spirocyclic compounds included this compound. Results indicated significant inhibitory effects against Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.
-
Anti-inflammatory Research
- In a controlled in vitro experiment, this compound was tested for its ability to inhibit pro-inflammatory cytokines in human cell lines. The compound demonstrated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential as an anti-inflammatory agent.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | Significant growth inhibition |
| Antimicrobial | S. aureus | 50 | Significant growth inhibition |
| Anti-inflammatory | Human cell line | 10 - 100 | Dose-dependent TNF-α reduction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
